9-anthryl methacrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Anthryl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthryl methacrylate (AMA) is a fluorescent monomer of significant interest in the development of advanced materials, including fluorescent probes, smart materials, and functional polymers for biomedical applications.[1][2][3] Its utility stems from the unique photophysical properties of the anthracene moiety combined with the polymerizable methacrylate group. This guide provides a comprehensive overview of the synthesis and characterization of 9-anthryl methacrylate, offering field-proven insights and detailed experimental protocols to ensure reliable and reproducible results.

Introduction: The Significance of 9-Anthryl Methacrylate

The fusion of the anthracene fluorophore with a methacrylate backbone endows 9-anthryl methacrylate with a unique set of properties that make it a valuable building block in materials science. The anthracene group provides inherent fluorescence, allowing for the creation of materials with built-in optical reporting capabilities.[1] This is particularly advantageous in the development of fluorescent probes and sensors for diagnostics and biomedical imaging. Furthermore, the methacrylate group allows for straightforward incorporation into polymer chains via various polymerization techniques, including free-radical and controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[2][3] This versatility enables the design of a wide array of functional polymers with tailored properties for applications ranging from optoelectronics to drug delivery.

Synthesis of 9-Anthryl Methacrylate: A Step-by-Step Protocol

The most common and reliable method for synthesizing 9-anthryl methacrylate is the esterification of 9-anthracenemethanol with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine.[4][5][6] This reaction is typically carried out in an anhydrous aprotic solvent.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. 9-Anthracenemethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. Triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing side reactions. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methacryloyl chloride.

Experimental Workflow

Caption: Relationship between characterization techniques and derived information.

Conclusion

The synthesis and characterization of 9-anthryl methacrylate are well-established processes that provide access to a versatile fluorescent monomer. By following the detailed protocols and employing the characterization techniques outlined in this guide, researchers can confidently produce and validate high-purity 9-anthryl methacrylate for a wide range of applications in materials science and drug development. The insights into the causality behind experimental choices and the interpretation of analytical data provide a solid foundation for the successful utilization of this valuable compound.

References

-

DergiPark. (2015). Synthesis, Homopolymerization and Coplymerization of 9-antryl methyl metacrylate and β-naphtyl metacrylate. Retrieved from [Link]

- Google Patents. (n.d.). FR2792633A1 - DERIVATIVE 9-ANTHRACENE ALKYLACRYLATE, PROCESS FOR THE PREPARATION AND POLYMERS THAT IT MAY OBTAIN.

-

SPECIFIC POLYMERS. (2021, August 21). 9-Anthracenylmethyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy study of the UV irradiation induced changes in an anthracene containing copolymer. Retrieved from [Link]

-

Sociedade Brasileira de Química. (1995). Anthracene-Bound Fluorescence Studies. Retrieved from [Link]

-

PLOS One. (n.d.). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]

-

RJPBCS. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]

-

NIH. (2021, June 9). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Retrieved from [Link]

-

PMC. (2021, March 30). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved from [Link]

-

NIH. (2022, March 30). Cooperation of σ–π and σ–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene*. Retrieved from [Link]

-

DigitalCommons@CSP. (2015, January 1). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]

- 3. benchchem.com [benchchem.com]

- 4. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Cumhuriyet Üniversitesi Fen Edebiyat Fakültesi Fen Bilimleri Dergisi » Submission » Synthesis, Homopolymerization and Coplymerization of 9-antryl methyl metacrylate and β-naphtyl metacrylate [dergipark.org.tr]

An In-depth Technical Guide to the Fluorescence Spectra of Poly(9-anthryl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Poly(9-anthryl methacrylate) (PAMA) and its monomer precursor, 9-anthracenylmethyl methacrylate (AMA), are compelling molecules in the field of polymer chemistry and materials science.[1][2] The anthracene moiety, a well-known fluorophore, bestows these materials with unique photophysical properties, making them highly valuable for a range of applications, from optoelectronics to biomedical sensing and drug delivery.[1][2][3] This guide, intended for professionals in research and development, provides a comprehensive exploration of the fluorescence spectra of PAMA. We will delve into the theoretical underpinnings of its fluorescence, provide detailed experimental protocols for its characterization, and discuss the critical factors that influence its spectral behavior, with a particular focus on the phenomenon of excimer formation.

Foundational Photophysics of the Anthracene Chromophore

The fluorescence characteristics of PAMA are intrinsically linked to the electronic structure of the anthracene group.[1] Anthracene is a polycyclic aromatic hydrocarbon with an extensive system of conjugated pi bonds. This conjugation leads to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, anthracene can absorb ultraviolet (UV) radiation, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

This excited state is short-lived. The molecule can return to the ground state through several pathways, one of which is the emission of a photon. This radiative decay process is known as fluorescence. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The specific wavelengths of absorption and emission are characteristic of the fluorophore and are sensitive to its local environment.

The Unique Spectral Features of Poly(9-anthryl methacrylate)

The fluorescence spectrum of PAMA is more complex than that of the simple anthracene molecule. This complexity arises from the high local concentration of anthracene chromophores tethered to the polymer backbone. This proximity allows for interactions between an excited-state chromophore (A*) and a ground-state chromophore (A), leading to the formation of an "excimer."

An excimer is an excited-state dimer that is only stable in the excited state. Its formation results in a new, broad, and structureless emission band that is significantly red-shifted compared to the structured emission of the isolated monomer.[4][5] Therefore, the fluorescence spectrum of PAMA typically exhibits two distinct emission features:

-

Monomer Emission: A structured band at shorter wavelengths, characteristic of the locally excited anthracene chromophore.

-

Excimer Emission: A broad, structureless band at longer wavelengths, resulting from the de-excitation of the excimer.

The relative intensity of the monomer and excimer emission (Iₑ/Iₘ) provides valuable information about the conformation and dynamics of the polymer chain.[6] A high Iₑ/Iₘ ratio suggests a compact conformation where anthracene moieties are in close proximity, facilitating excimer formation. Conversely, a low Iₑ/Iₘ ratio indicates a more extended conformation.

Experimental Characterization of PAMA Fluorescence

A thorough understanding of PAMA's fluorescence properties requires a combination of steady-state and time-resolved spectroscopic techniques.

Synthesis of 9-Anthracenylmethyl Methacrylate (AMA)

The journey to understanding PAMA's fluorescence begins with the synthesis of its monomer, 9-anthracenylmethyl methacrylate. A common and effective method involves the reaction of 9-anthracenemethanol with methacryloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like methylene chloride.[7]

Experimental Protocol: Synthesis of AMA [7]

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve 9-anthracenemethanol in methylene chloride.

-

Add methacryloyl chloride to the solution.

-

Cool the mixture in an ice water bath.

-

Slowly add a solution of triethylamine in methylene chloride dropwise to the cooled slurry.

-

Allow the reaction to proceed overnight at room temperature.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate.

-

Purify the solid residue by recrystallization from ethanol to obtain pale yellow crystals of 9-anthracenylmethyl methacrylate.[7]

-

Confirm the structure and purity of the product using techniques such as ¹H-NMR and IR spectroscopy.[7]

Polymerization of AMA

PAMA can be synthesized via various polymerization techniques, including free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization of AMA

-

Dissolve the synthesized AMA monomer in a suitable solvent (e.g., toluene or methyl ethyl ketone).

-

Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C).

-

Allow the polymerization to proceed for a specified time to achieve the desired molecular weight.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

-

Characterize the resulting PAMA for its molecular weight and polydispersity using gel permeation chromatography (GPC).[8]

Steady-State and Time-Resolved Fluorescence Spectroscopy

These two techniques provide complementary information about the photophysical behavior of PAMA.

-

Steady-State Fluorescence Spectroscopy: This technique measures the fluorescence intensity as a function of wavelength, providing a time-averaged view of the emission process.[9][10] It is used to identify the positions of the monomer and excimer emission bands and to determine the Iₑ/Iₘ ratio.

-

Time-Resolved Fluorescence Spectroscopy: This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light.[9][10] It provides information about the excited-state lifetimes of the monomer and excimer species. The decay kinetics of the monomer and excimer can reveal details about the rates of excimer formation and dissociation.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of PAMA in a spectroscopic-grade solvent (e.g., THF, toluene, or dichloromethane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Steady-State Measurements:

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (typically around 360-380 nm for anthracene).

-

Using a spectrofluorometer, excite the sample at the determined wavelength and record the emission spectrum over a range that covers both monomer and excimer fluorescence (e.g., 380-600 nm).

-

-

Time-Resolved Measurements:

-

Use a time-correlated single-photon counting (TCSPC) system or a streak camera.

-

Excite the sample with a pulsed laser source at the appropriate wavelength.

-

Collect the fluorescence decay profiles at the wavelengths corresponding to the monomer and excimer emission maxima.

-

Analyze the decay curves using appropriate kinetic models to extract the fluorescence lifetimes.

-

Factors Influencing the Fluorescence Spectra of PAMA

The fluorescence properties of PAMA are highly sensitive to a variety of factors, making it a versatile material for sensing applications.

Polymer Molecular Weight and Architecture

The molecular weight of the PAMA chain can influence the extent of excimer formation.[4] Higher molecular weight polymers may have a greater probability of chain folding, bringing non-adjacent chromophores into proximity and thus increasing the Iₑ/Iₘ ratio.[4] The polymer architecture, such as linear versus branched, will also play a significant role in dictating the spatial arrangement of the anthracene units.

Solvent Quality

The solvent in which PAMA is dissolved has a profound impact on its conformation and, consequently, its fluorescence spectrum.

-

Good Solvents: In a thermodynamically good solvent, the polymer chains are well-solvated and adopt an extended conformation. This increases the average distance between anthracene moieties, leading to a decrease in excimer formation and a lower Iₑ/Iₘ ratio.

-

Poor Solvents (Theta Solvents): In a poor solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions. The polymer chains tend to collapse into a more compact, globular conformation. This brings the anthracene groups closer together, significantly enhancing excimer formation and resulting in a high Iₑ/Iₘ ratio.[6]

Temperature

Temperature affects both the polymer chain dynamics and the stability of the excimer. Increasing the temperature generally leads to an increase in the rate of conformational changes in the polymer backbone. This can either increase or decrease the probability of excimer formation, depending on the specific polymer-solvent system. Additionally, higher temperatures can lead to the dissociation of the excimer back to the excited monomer, which would decrease the Iₑ/Iₘ ratio.[11]

Presence of Quenchers

Fluorescence quenching is a process that decreases the fluorescence intensity.[12] Quenchers can be other molecules in the solution that interact with the excited anthracene chromophore and provide a non-radiative pathway for it to return to the ground state. Oxygen is a common fluorescence quencher.[11] The presence of quenchers will reduce the overall fluorescence quantum yield of both the monomer and the excimer.

Data Presentation and Visualization

Tabulated Photophysical Data

| Property | Description | Typical Value/Range |

| Monomer λₑₘ | Wavelength of maximum monomer emission | 400 - 430 nm |

| Excimer λₑₘ | Wavelength of maximum excimer emission | 480 - 550 nm |

| τₘ | Monomer fluorescence lifetime | 1 - 10 ns |

| τₑ | Excimer fluorescence lifetime | 10 - 50 ns |

| Iₑ/Iₘ | Ratio of excimer to monomer intensity | Highly dependent on solvent, temperature, and molecular weight |

Visualizing the Excimer Formation Process

The following diagram illustrates the key steps involved in intramolecular excimer formation in PAMA.

Caption: Mechanism of intramolecular excimer formation in PAMA.

Experimental Workflow for PAMA Fluorescence Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of PAMA's fluorescence properties.

Caption: Experimental workflow for PAMA fluorescence analysis.

Applications in Drug Development and Research

The sensitivity of PAMA's fluorescence spectrum to its environment makes it a powerful tool in various research and development areas:

-

Drug Delivery: PAMA can be used to create fluorescently labeled nanoparticles for tracking drug delivery vehicles in vitro and in vivo. The change in the Iₑ/Iₘ ratio upon drug release or interaction with biological membranes can be used to monitor these processes.

-

Biosensing: PAMA-based sensors can be designed to detect specific analytes. The binding of an analyte can induce a conformational change in the polymer, leading to a measurable change in the fluorescence spectrum.

-

Cell Imaging: The fluorescent properties of PAMA can be harnessed for imaging cells and subcellular structures.[1]

-

Fundamental Polymer Science: The study of excimer formation in PAMA provides fundamental insights into polymer chain dynamics, conformation, and polymer-solvent interactions.[13][14]

Conclusion

The fluorescence spectrum of poly(9-anthryl methacrylate) is a rich source of information about the polymer's conformation, dynamics, and local environment. The interplay between monomer and excimer emission provides a sensitive probe for a wide range of physical and chemical stimuli. By understanding the fundamental principles of its photophysics and employing a systematic experimental approach, researchers, scientists, and drug development professionals can leverage the unique properties of PAMA to advance their respective fields. This guide has provided a comprehensive overview, from synthesis to advanced spectroscopic characterization, to empower users with the knowledge to effectively utilize this versatile fluorescent polymer.

References

-

Bilgi, M., et al. (2018). Single‐Chain Folding Nanoparticles as Carbon Nanotube Catchers. Journal of Polymer Science, Part A: Polymer Chemistry, 56(24), 2709-2714. [Link]

-

Fox, R. B., et al. (1984). Photophysics of 10-substituted poly(2-(9-anthryl)ethyl methacrylates). Macromolecules, 17(9), 1779–1786. [Link]

-

Rettig, W., et al. (2001). Intramolecular excimer formation in short- and long-chainlength di(9-anthryl) bichromophoric compounds and relation to ground state properties. New Journal of Chemistry, 25(11), 1331–1340. [Link]

-

Lee, J. H., et al. (2014). Synthesis of Poly(cinnam-4'-yl methyl methacrylate) Derivatives and Their Thermal Stability as Photoalignment Layer. Journal of the Korean Chemical Society, 58(1), 68-73. [Link]

-

de Deus, J. F., et al. (2004). Relaxations of Poly(methyl methacrylate) Probed by Covalently Attached Anthryl Groups. Macromolecules, 37(15), 5707–5712. [Link]

-

Slideshare. (2018). Factors affecting fluorescence intensity(pharmaceutical analysis). [Link]

-

ResearchGate. (2018). Light emitted from anthracene methacrylate polymer enhances synaptic transmission. [Link]

-

Soutar, I., et al. (1990). Studies of the photophysics of poly[(10-phenyl-9-anthryl)methyl methacrylate] using synchrotron radiation. Macromolecules, 23(23), 4946–4952. [Link]

-

Slideshare. (2023). FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. [Link]

-

NIH. (2014). Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles. [Link]

-

NIH. (2024). Flexibility of Poly(alkyl methacrylate)s Characterized by Their Persistence Length Determined through Pyrene Excimer Formation. [Link]

-

MDPI. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. [Link]

-

PubMed. (2008). Steady state and time-resolved fluorescence studies of a hemagglutinin from Moringa oleifera. [Link]

-

PicoQuant. (n.d.). Measuring steady-state and time-resolved photoluminescence from a positionable, micrometer-sized observation volume with the FluoMic Microscope. [Link]

-

ResearchGate. (1979). STUDIES OF INTRAMOLECULAR EXCIMER FORMATION IN SYNTHETIC POLYMERS. [Link]

-

Semantic Scholar. (1999). Fluorescence Quenching Kinetics of Anthracene Covalently Bound to Poly(Methacrylic Acid): Midchain Labeling. [Link]

-

ResearchGate. (2018). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation (365 nm); (b) UV-vis spectra of anthracene-9-carboxylic acid before (top) and after (bottom) the irradiation (365 nm). [Link]

-

arXiv. (2021). Ultraviolet-induced fluorescence of poly(methyl methacrylate) compared to 1,1,4,4-tetraphenyl-1,3-butadiene down to 4 K. [Link]

-

ResearchGate. (2012). (PDF) Steady-State and Time-Resolved Fluorescence Studies of Anthrylacrylic Ester. [Link]

-

ResearchGate. (2025). Persistence Length of Poly( n -butyl methacrylate- co - n -stearyl methacrylate)s Determined by Pyrene Excimer Formation. [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intramolecular excimer formation in short- and long-chainlength di(9-anthryl) bichromophoric compounds and relation to ground state properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment [mdpi.com]

- 11. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 12. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 13. Flexibility of Poly(alkyl methacrylate)s Characterized by Their Persistence Length Determined through Pyrene Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Quintessential Guide to the UV-Vis Absorption Spectrum of 9-Anthryl Methacrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 9-anthryl methacrylate (AMA). As a pivotal monomer in the synthesis of advanced functional polymers, a thorough understanding of its photophysical properties is paramount for its application in fields ranging from optoelectronics to targeted drug delivery. This document delineates the theoretical underpinnings of the AMA spectrum, offers a detailed, field-tested protocol for its empirical determination, presents key spectral data, and discusses the practical implications of its characteristic absorption profile. The guide is structured to provide both foundational knowledge and actionable insights for professionals leveraging the unique photochemical and photophysical attributes of this versatile compound.

Introduction: The Anthracene Chromophore in Polymer Science

9-Anthryl methacrylate is a fluorescent monomer that integrates the well-characterized anthracene fluorophore into a polymerizable methacrylate backbone.[1] This molecular architecture makes AMA and its resultant polymers, such as poly(9-anthryl methacrylate) (PAMA), invaluable in the development of materials with tailored optical properties. The scientific interest in AMA is largely due to the photophysical behavior of the anthracene moiety, which is characterized by strong absorption in the UV region and distinct blue fluorescence.

The UV-Vis absorption spectrum of 9-anthryl methacrylate is dominated by the π → π* electronic transitions within the conjugated system of the anthracene core.[2] These transitions give rise to a characteristic and well-defined absorption profile, typically featuring a strong, high-energy absorption band and a series of vibronically structured bands at longer wavelengths. A deep understanding of this spectrum is crucial for a variety of applications, including:

-

Monitoring Polymerization: The distinct spectral signature of the monomer allows for real-time monitoring of its consumption during polymerization reactions.

-

Controlling Photoreactions: The anthracene group is known to undergo a [4+4] cycloaddition upon exposure to UV light (~365 nm), leading to photodimerization.[3] This process, which results in a decrease of the characteristic anthracene absorbance, is fundamental to the creation of photo-crosslinkable and self-healing materials.

-

Developing Fluorescent Probes and Sensors: The strong absorption of AMA is a prerequisite for its intense fluorescence, which can be harnessed for sensing and imaging applications.

This guide will provide the necessary theoretical and practical framework for the accurate acquisition and interpretation of the UV-Vis absorption spectrum of 9-anthryl methacrylate.

Theoretical Framework: Electronic Transitions in the Anthracene Moiety

The UV-Vis absorption spectrum of 9-anthryl methacrylate is fundamentally that of a 9-substituted anthracene. The spectrum is characterized by two main electronic transition systems originating from the aromatic π-electron system.

-

The ¹Bb Band (S₀ → S₂ transition): This is a high-energy, high-intensity absorption band typically found in the shorter UV wavelength region. For 9-anthryl methacrylate, this corresponds to the strong absorption peak observed around 251 nm.[2]

-

The ¹La Band (S₀ → S₁ transition): This transition appears at longer wavelengths and is characterized by a distinct vibronic structure. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. In the case of 9-anthryl methacrylate, these bands are typically observed in the 300-400 nm range.[1]

The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. While the effect on non-polar aromatic hydrocarbons like anthracene is generally modest, changes in solvent polarity can lead to slight shifts in the absorption maxima and a loss of fine structure.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum of 9-Anthryl Methacrylate

The following protocol outlines a robust and reproducible method for obtaining a high-quality UV-Vis absorption spectrum of 9-anthryl methacrylate. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the obtained data.

Materials and Instrumentation

-

Analyte: 9-Anthryl Methacrylate (AMA), purity ≥ 98%

-

Solvent: Spectroscopic grade dichloromethane or cyclohexane. The solvent must be transparent in the wavelength range of interest (typically 200-500 nm).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of 9-anthryl methacrylate.

-

Dissolve the weighed AMA in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0 at the absorption maxima. This ensures adherence to the Beer-Lambert Law.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

Fill both the reference and sample cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range, thus accounting for any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum.

-

Repeat this process for all prepared working solutions, moving from the most dilute to the most concentrated.

-

Data Analysis

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot the absorbance at a specific λmax against the concentration of the prepared solutions. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear fit will be the molar absorptivity.

Experimental Workflow Diagram

Caption: A streamlined workflow for the accurate determination of the UV-Vis absorption spectrum of 9-anthryl methacrylate.

Spectral Data and Characteristics

The UV-Vis absorption spectrum of 9-anthryl methacrylate is characterized by a strong absorption band in the UV-C region and a series of weaker, vibronically structured bands in the UV-A region. The precise λmax values and molar absorptivities can vary slightly depending on the solvent used.

Table 1: Key UV-Vis Absorption Data for 9-Anthryl Methacrylate and its Polymer

| Compound/Polymer | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference(s) |

| 9-Anthryl Methacrylate (Monomer) | Dichloromethane | 251, 348, 366, 386 | Not explicitly reported for all peaks | [2] |

| Poly(9-anthrylmethyl methacrylate) (Polymer) | Toluene | 370 | 6713 | [1] |

| Poly[(methyl methacrylate)-co-(9-anthryl methacrylate)] | Chloroform | 251, and vibronic bands ~350-400 | Not Applicable | [4] |

Note: The molar absorptivity of the polymer at 370 nm provides a reasonable estimate for the monomer, as the chromophore remains unchanged upon polymerization.

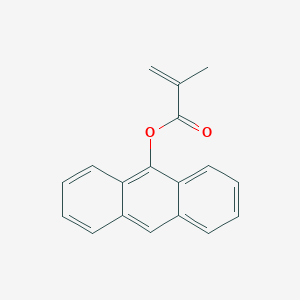

Chemical Structure of 9-Anthryl Methacrylate

Caption: The chemical structure of 9-anthryl methacrylate, highlighting the anthracene chromophore and the polymerizable methacrylate group.

Practical Implications and Applications

The distinct UV-Vis absorption spectrum of 9-anthryl methacrylate is not merely of academic interest; it has profound practical implications for its use in research and development.

-

Photodimerization Monitoring: The most significant application is in monitoring the [4+4] cycloaddition of the anthracene moieties upon UV irradiation. This dimerization leads to a loss of the extended conjugation, resulting in a marked decrease in the absorbance in the 300-400 nm region.[3] This spectral change provides a convenient and quantitative method for studying the kinetics of this photoreaction, which is crucial for applications in photo-crosslinkable polymers, self-healing materials, and drug delivery systems.

-

Concentration Determination: Leveraging the Beer-Lambert law, the strong absorption of 9-anthryl methacrylate allows for its precise concentration determination in solution, which is essential for stoichiometric control in polymerization and other reactions.

-

Purity Assessment: The well-defined vibronic structure of the absorption spectrum can serve as a fingerprint for the compound. The presence of impurities may lead to a broadening of the absorption bands and the appearance of extraneous peaks, thus providing a qualitative assessment of sample purity.

Conclusion

The UV-Vis absorption spectrum of 9-anthryl methacrylate is a powerful tool for the characterization and utilization of this important monomer. Its characteristic features, arising from the electronic transitions within the anthracene core, provide a wealth of information regarding its concentration, purity, and photoreactivity. The experimental protocol detailed in this guide offers a reliable method for obtaining high-quality spectral data, which is the foundation for leveraging the unique photophysical properties of 9-anthryl methacrylate in the design and synthesis of advanced functional materials. As the demand for smart and responsive polymers continues to grow, a comprehensive understanding of the spectroscopic properties of their constituent monomers will remain an indispensable asset for researchers and developers in the field.

References

Sources

An In-depth Technical Guide to the Solubility of 9-Anthryl Methacrylate in Organic Solvents

Introduction: The Critical Role of Solvent Selection for 9-Anthryl Methacrylate

9-Anthryl methacrylate (AMA) is a fluorescent monomer of significant interest in materials science and polymer chemistry. Its bulky, aromatic anthracene moiety imparts unique photophysical properties, making polymers derived from it—poly(9-anthryl methacrylate) (PAMMA)—valuable in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and advanced photoresists. The successful synthesis, purification, polymerization, and processing of AMA and PAMMA are fundamentally dependent on understanding its solubility characteristics. Proper solvent selection is not merely a matter of dissolution; it governs reaction kinetics, polymer chain conformation, film morphology, and the ultimate performance of the final material. This guide provides a comprehensive overview of the solubility of 9-anthryl methacrylate, the underlying chemical principles, and a practical, field-tested protocol for solubility determination to empower researchers in their experimental design.

Molecular Structure and Its Influence on Solubility

To understand the solubility of 9-anthryl methacrylate, one must first consider its molecular architecture. The molecule is amphipathic in nature, featuring two distinct regions:

-

The Anthracene Group: A large, non-polar, and rigid polycyclic aromatic hydrocarbon. This moiety is hydrophobic and dominates the molecule's character, favoring interactions with non-polar and aromatic solvents through van der Waals forces and π-π stacking.

-

The Methacrylate Group: A more polar ester functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

This dual nature predicts that AMA will exhibit preferential solubility in solvents that can effectively solvate both its non-polar aromatic ring system and its moderately polar ester group. It is a pale yellow solid at room temperature with a melting point between 80-85 °C.[1][2][3] This crystalline nature means that for dissolution to occur, the solvent-solute interactions must overcome the lattice energy of the solid.

Qualitative and Quantitative Solubility Data

Compiling precise quantitative solubility data (e.g., in g/100 mL) for 9-anthryl methacrylate across a wide range of solvents is challenging as it is not always published extensively. However, by synthesizing information from safety data sheets, supplier information, and synthesis procedures, a reliable qualitative and semi-quantitative picture emerges. The following table summarizes the known solubility behavior of 9-anthryl methacrylate in common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Polarity Index | Solubility | Rationale & Field Insights |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Excellent solvent for both reaction and purification. Its high volatility is advantageous for easy removal post-process.[1][4] Used as a solvent in synthesis procedures.[5] |

| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, widely used for dissolving PAMMA for thin-film deposition and analysis.[1][4][6] | |

| Aromatic | Toluene | C₇H₈ | 2.4 | Soluble | The aromatic nature of toluene facilitates strong π-π stacking interactions with the anthracene group, making it an effective solvent, particularly for polymerization reactions.[7] |

| Xylene | C₈H₁₀ | 2.5 | Soluble | Similar to toluene, its higher boiling point can be beneficial for high-temperature reactions.[8] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A versatile solvent. Its ether oxygen can interact with the methacrylate group, while the non-polar backbone solvates the anthracene moiety. It is a common solvent for the synthesis of AMA.[9][10] |

| Ketones | Acetone | C₃H₆O | 5.1 | Soluble | A good general-purpose solvent for many acrylic resins.[1][4][11] |

| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Effective due to its polarity being well-matched with the methacrylate group.[1][4] |

| Alcohols | Methanol | CH₃OH | 5.1 | Sparingly Soluble / Insoluble | While the methacrylate group can interact with methanol, the large, non-polar anthracene group limits solubility. Methanol is often used as a non-solvent to precipitate and purify AMA and PAMMA from solutions of good solvents.[10][12] |

| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble (hot) | Solubility is limited but increases significantly with heating, making it useful for recrystallization.[1][4][5] | |

| Alkanes | Hexane | C₆H₁₄ | 0.1 | Insoluble | Highly non-polar aliphatic solvents cannot effectively solvate the polar methacrylate group and are poor solvents for AMA.[13] |

| Highly Polar | Water | H₂O | 10.2 | Insoluble | The hydrophobic anthracene group makes AMA virtually insoluble in water.[2][14] |

Workflow for Experimental Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol outlines a robust isothermal saturation method, which is a gold standard for determining the solubility of a solid compound in a solvent. The causality behind each step is explained to ensure methodological integrity.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of 9-anthryl methacrylate.

Step-by-Step Protocol

-

Preparation:

-

Step 1.1: Add an excess amount of solid 9-anthryl methacrylate to a glass vial. "Excess" is critical to ensure that the solution reaches saturation. A good starting point is 2-3 times the expected solubility.

-

Step 1.2: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Step 1.3: Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Step 2.1: Place the vial in an isothermal environment, such as a shaker bath or stirring plate, set to the desired temperature (e.g., 25 °C).

-

Step 2.2: Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.[15] This step is crucial as it ensures the solvent is fully saturated with the solute.

-

-

Sample Analysis (Gravimetric Method):

-

Step 3.1: Stop agitation and allow the vial to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, preventing contamination of the saturated solution.

-

Step 3.2: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.

-

Step 3.3: Immediately pass the withdrawn aliquot through a 0.2 µm syringe filter (PTFE is suitable for most organic solvents) into a pre-weighed, clean vial. This step is a self-validating measure to remove any microscopic solid particles, ensuring that only the dissolved solid is measured.

-

Step 3.4: Remove the solvent from the tared vial under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Step 3.5: Weigh the vial containing the dried solute. The difference between this final weight and the initial tare weight of the vial gives the mass of the dissolved AMA.

-

Step 3.6: Calculate the solubility, typically expressed in mg/mL or g/100 mL.

-

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical principles of solubility allows for predictive solvent selection.

Diagram of Solute-Solvent Interactions

Caption: Solute-solvent interaction map for 9-anthryl methacrylate.

-

"Like Dissolves Like": This remains the most powerful guiding principle.[15]

-

Non-Polar Aromatic Solvents (e.g., Toluene): These are highly effective due to favorable π-π stacking interactions between the solvent's benzene ring and the monomer's anthracene group.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have a good balance of moderate polarity to interact with the ester group and sufficient non-polar character to solvate the large aromatic system.[8]

-

Polar Aprotic Solvents (e.g., THF, Acetone): These solvents effectively dissolve AMA, showcasing the importance of the methacrylate group's contribution to overall solubility.

-

Polar Protic Solvents (e.g., Alcohols, Water): These are generally poor solvents. The strong hydrogen-bonding network of these solvents is not easily disrupted by the largely non-polar AMA molecule, making dissolution energetically unfavorable.

-

-

Temperature: The solubility of solid AMA in organic solvents generally increases with temperature. This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules, leading to more effective solvation. This principle is exploited during recrystallization for purification, where AMA is dissolved in a minimal amount of a hot solvent (like ethanol) and precipitates upon cooling.[5]

Conclusion

9-Anthryl methacrylate exhibits a solubility profile dominated by its large, non-polar anthracene core, favoring dissolution in chlorinated, aromatic, and moderately polar aprotic solvents. Its solubility is poor in highly polar protic solvents like water and methanol, as well as in non-polar aliphatic solvents like hexane. For researchers and developers, this guide provides not only a summary of known solvent compatibility but also a robust experimental framework for quantifying solubility in novel solvent systems. A thorough understanding of these principles is a prerequisite for the rational design of experiments, leading to more efficient syntheses, higher purity materials, and superior device performance.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

-

ChemBK. (2024, April 10). 9-Anthracenylmethyl Methacrylate. Retrieved January 14, 2026, from [Link]

- Blog. (2025, May 12). What is the solubility of Acrylic UV Monomer in different solvents?

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 14, 2026, from [Link]

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

National Center for Biotechnology Information. (n.d.). 9-Anthracenylmethyl acrylate. PubChem. Retrieved January 14, 2026, from [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved January 14, 2026, from [Link]

-

DergiPark. (2015, May 13). Synthesis, Homopolymerization and Coplymerization of 9-antryl methyl metacrylate and β-naphtyl metacrylate. Retrieved January 14, 2026, from [Link]

- (n.d.). RESIN SOLUBILITY.

- Google Patents. (n.d.). CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive.

-

MDPI. (n.d.). Adsorption Kinetics of Polystyrene and Poly(9-anthracenyl methyl methacrylate) onto SiO2 Surface Measured by Chip Nano-Calorimetry. Retrieved January 14, 2026, from [Link]

-

SPECIFIC POLYMERS. (2025, August 21). 9-Anthracenylmethyl methacrylate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and.... Retrieved January 14, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 9-Anthracenylmethyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 3. 9-Anthracenylmethyl methacrylate 95 31645-35-9 [sigmaaldrich.com]

- 4. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]

- 5. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. uychem.com [uychem.com]

- 9. Cumhuriyet Üniversitesi Fen Edebiyat Fakültesi Fen Bilimleri Dergisi » Submission » Synthesis, Homopolymerization and Coplymerization of 9-antryl methyl metacrylate and β-naphtyl metacrylate [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. RESIN SOLUBILITY [worldwin.co.kr]

- 12. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

- 15. m.youtube.com [m.youtube.com]

Introduction: The Unique Molecular Architecture of AMMA

An In-Depth Technical Guide to 9-Anthracenylmethyl Methacrylate (AMMA)

CAS Number: 31645-35-9

Abstract: This technical guide provides a comprehensive overview of 9-Anthracenylmethyl Methacrylate (AMMA), a versatile functional monomer with significant applications in materials science and polymer chemistry. The document details the physicochemical properties, synthesis, and key applications of AMMA, with a focus on its utility in the development of photoresists, fluorescent polymers, and smart light-responsive materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photo-reactive and fluorescent properties of this compound in their work.

9-Anthracenylmethyl Methacrylate (AMMA), registered under CAS number 31645-35-9, is an organic compound that uniquely integrates a photo-reactive anthracene moiety with a polymerizable methacrylate group.[1] This bifunctional nature is the cornerstone of its utility, enabling the synthesis of advanced polymers with tailored optical and physical properties. The anthracene group imparts strong fluorescence and the ability to undergo photo-induced dimerization, while the methacrylate group allows for straightforward incorporation into polymer chains via radical polymerization.[1][2] This guide will explore the fundamental properties of AMMA and its applications in cutting-edge research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a material's properties is critical for its successful application. AMMA is typically a colorless to pale yellow solid, with its appearance depending on purity.[2] Key physicochemical and spectroscopic data for AMMA are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31645-35-9 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 276.33 g/mol | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 80-85 °C | [3][4] |

| Boiling Point | 443.0 ± 14.0 °C (Predicted) | [3][5] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like acetone and chloroform; limited solubility in water. | [2] |

| Maximum Absorption (λmax) | 249 nm, 362 nm | [4][6] |

| Maximum Emission (Em. max) | 407 nm | [6] |

Core Functionalities and Mechanisms

The utility of AMMA stems from three primary features: polymerizability, strong fluorescence, and photo-crosslinking capability.

Polymerizability

The methacrylate group in AMMA allows it to readily undergo radical polymerization. This enables its copolymerization with a wide range of other vinyl monomers, allowing for the precise tuning of the resulting polymer's properties, such as thermal stability and UV resistance.[1][2]

Strong Fluorescence

The anthracene moiety is a well-known fluorophore. Under UV irradiation (around 365 nm), AMMA exhibits bright blue fluorescence.[1] This intrinsic property is transferred to polymers incorporating AMMA, making them suitable for applications requiring fluorescence, such as in sensors, probes, and bioimaging.[1][6]

Photo-crosslinking

Upon exposure to UV light, the anthracene units of AMMA can undergo a [4+4] cycloaddition reaction, leading to the formation of dimers.[1] When AMMA is part of a polymer chain, this photodimerization results in crosslinking between the chains, transforming the material into an insoluble network.[1] This process is fundamental to its use in photoresists and the creation of smart, light-controlled materials. The reversibility of this dimerization also opens avenues for applications such as rewritable patterns and shape memory materials.[1]

Caption: Photo-crosslinking mechanism of AMMA-containing polymers.

Synthesis of 9-Anthracenylmethyl Methacrylate

The synthesis of AMMA is typically achieved through the esterification of 9-anthracenemethanol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7][8]

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures.[8]

Materials:

-

9-Anthracenemethanol

-

Methacryloyl chloride

-

Triethylamine

-

Methylene chloride (DCM)

-

Methanol

-

Anhydrous sodium sulfate

-

Ice-water bath

-

Standard laboratory glassware (three-necked flask, stirrer, thermometer, dropping funnel)

Procedure:

-

Reaction Setup: In a 300 mL three-necked flask equipped with a stirrer and thermometer, charge 9.3 g (45 mmol) of 9-anthracenemethanol and 60 mL of methylene chloride.

-

Addition of Acyl Chloride: Add 8 g (77 mmol) of methacryloyl chloride to the flask.

-

Base Addition: While cooling the slurry with an ice-water bath, add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of methylene chloride dropwise. The slurry should become a homogeneous solution upon completion of the addition.

-

Reaction: Allow the reaction mixture to stand overnight while cooling in the ice bath.

-

Workup: Add 30 mL of water to dissolve the triethylamine hydrochloride salt that has formed. Stir thoroughly.

-

Extraction: Separate the organic layer and wash it again with 30 mL of water.

-

Drying: Dry the obtained methylene chloride solution over anhydrous sodium sulfate.

-

Recrystallization: Filter the solution and add 100 mL of methanol. Store the solution in a refrigerator to induce recrystallization.

-

Isolation: After 2 days, collect the precipitated pale yellow microcrystals by suction filtration and dry them.

Expected Yield: Approximately 7.1 g (58% molar yield).[8]

Caption: Workflow for the synthesis of 9-Anthracenylmethyl Methacrylate.

Applications in Research and Development

The unique properties of AMMA make it a valuable monomer in various fields of materials science.

Photoresist Materials

AMMA is used as a photo-crosslinkable monomer in negative-tone photoresist formulations.[1] Upon exposure to UV light, polymers containing AMMA crosslink, becoming insoluble in the developer solution. This allows for high-resolution pattern transfer, which is crucial in microelectronics, MEMS, and microfluidics fabrication.[1][6] An advantage of AMMA-based systems is the potential for photo-acid generator (PAG)-free formulations, leading to more environmentally friendly photoresist systems.[1]

Fluorescent Polymers and Sensors

The inherent fluorescence of the anthracene group is exploited in the creation of fluorescent polymers.[1] These materials have applications in sensors, probes, bioimaging, and anti-counterfeiting technologies.[1][6] For instance, a fluorescent copolymer incorporating AMMA has been used as an optical fiber sensor for the determination of tetracycline.[3][9]

Smart Light-Responsive Materials

The reversible nature of anthracene dimerization allows for the design of smart materials that respond to light.[1] This includes the development of rewritable patterns, reversible polymer networks, and photo-actuated shape memory materials.[1]

Advanced Polymer Design and Research

AMMA serves as a model monomer for studying UV responsiveness, photo-crosslinking kinetics, and the performance of programmable materials.[1] Its well-defined photochemical behavior allows researchers to tune polymer structure and functionality with a high degree of control.[1] It is also considered a useful intermediate in drug discovery research.[10]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling AMMA. It is classified as causing serious eye damage.[4][11]

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), eye shields, and gloves.[4]

-

Handling: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][11]

-

Skin: Wash off with soap and plenty of water.[5]

-

Inhalation: Move the person into fresh air.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

-

Always consult the material safety data sheet (MSDS) before use.[1][5][12]

Conclusion

9-Anthracenylmethyl Methacrylate (CAS 31645-35-9) is a highly versatile functional monomer with significant potential in materials science. Its unique combination of polymerizability, strong fluorescence, and photo-crosslinking capabilities makes it an invaluable tool for the development of advanced materials such as photoresists, fluorescent sensors, and smart polymers. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for researchers and developers to explore its full potential.

References

-

9-anthracenylmethyl methacrylate _CAS:31645-35-9. Yurui (shanghai) chemical Co.,Ltd. [Link]

-

CAS No : 31645-35-9| Chemical Name : 9-Anthrylmethyl Methacrylate. Pharmaffiliates. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. CAS 31645-35-9: 9-Anthrylmethyl methacrylate | CymitQuimica [cymitquimica.com]

- 3. Manufacturer - Quality (9-Anthryl) Methacrylate,31645-35-9,9-anthracenylmethyl methacrylate| UIV Chem [riyngroup.com]

- 4. メタクリル酸9-アントラセニルメチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 9-Anthracenylmethyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 6. polysciences.com [polysciences.com]

- 7. CAS # 31645-35-9, 9-Anthracenylmethyl methacrylate, anthracen-9-ylmethyl 2-methylprop-2-enoate - chemBlink [chemblink.com]

- 8. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 9. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. combi-blocks.com [combi-blocks.com]

A Technical Guide to Energy Transfer in Polymers with Anthracene Chromophores

<...> <...>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polymers incorporating anthracene chromophores are a cornerstone of advanced materials science, offering a unique platform for manipulating and harnessing light energy. Their utility in applications ranging from organic light-emitting diodes (OLEDs) to sensitive chemical and biological sensors is predicated on the efficient transfer of electronic excitation energy.[1] This in-depth technical guide provides a comprehensive exploration of the principles, characterization, and application of energy transfer in these remarkable polymer systems. We will delve into the core mechanisms of Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, provide detailed experimental protocols for their characterization, and present a critical analysis of their application in cutting-edge technologies. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate in this exciting field.

Introduction: The Unique Photophysics of Anthracene in Polymeric Systems

Anthracene, a polycyclic aromatic hydrocarbon, is a highly valued building block for luminescent conjugated polymers due to its intrinsic fluorescent properties and large singlet-triplet energy gap.[2][3] When incorporated into a polymer backbone or as a pendant group, the anthracene moiety can absorb light energy and exist in an electronically excited state. This energy can then be transferred to other molecules, or "acceptors," through non-radiative processes. The efficiency and mechanism of this energy transfer are highly dependent on the molecular architecture of the polymer and the surrounding environment.[1]

A key challenge in the design of anthracene-based polymers is the tendency for aggregation, which can lead to detrimental effects on their solid-state photophysics, such as aggregation-caused quenching (ACQ) and the formation of excimers (excited-state dimers).[3] These processes can compete with desired energy transfer pathways and reduce the overall efficiency of a device or sensor. Therefore, a central theme in the design of these materials is the strategic use of molecular engineering to control intermolecular interactions and favor efficient energy transfer.

Fundamental Mechanisms of Energy Transfer

The transfer of electronic excitation energy in anthracene-containing polymers is primarily governed by two distinct mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.[4] Understanding the principles of each is critical for designing polymers with tailored energy transfer properties.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process based on a dipole-dipole coupling mechanism between a donor chromophore (in this case, anthracene) and an acceptor chromophore.[5] The energy transfer efficiency is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of their separation.[5] This strong distance dependence makes FRET a powerful "spectroscopic ruler" for probing molecular-scale distances.[6]

Several key factors govern FRET efficiency:

-

Spectral Overlap: There must be significant overlap between the emission spectrum of the donor (anthracene) and the absorption spectrum of the acceptor.

-

Distance: The donor and acceptor must be in close proximity, typically within 1-10 nanometers.[6]

-

Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles influences the transfer efficiency.

The Förster distance (R₀) is a critical parameter that defines the donor-acceptor separation at which FRET is 50% efficient.[7][8] It can be calculated using the following equation:

R₀⁶ = (8.79 x 10⁻⁵) * (κ² * n⁻⁴ * QY_D * J(λ))

Where:

-

κ² is the dipole orientation factor.

-

n is the refractive index of the medium.

-

QY_D is the fluorescence quantum yield of the donor in the absence of the acceptor.[9]

-

J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.[10]

Dexter Energy Transfer

In contrast to the through-space interaction of FRET, Dexter energy transfer is a short-range process that relies on the exchange of electrons between the donor and acceptor.[4] This mechanism requires the wavefunctions of the donor and acceptor to overlap, effectively meaning they need to be in van der Waals contact. The rate of Dexter energy transfer decays exponentially with the distance between the donor and acceptor.

The choice between FRET and Dexter mechanisms can be influenced by the specific molecular design. For instance, in complexes with a zinc-octaethylporphyrin acceptor, FRET is the dominant mechanism, while with a corresponding ruthenium complex, Dexter energy transfer prevails.[4]

Diagram: Comparison of FRET and Dexter Energy Transfer

Caption: FRET vs. Dexter energy transfer mechanisms.

Synthesis and Design of Anthracene-Containing Polymers for Energy Transfer

The ability to precisely control the architecture of anthracene-containing polymers is paramount for optimizing energy transfer. Synthetic polymer chemistry offers a versatile toolbox for incorporating anthracene chromophores in a controlled manner.

Common synthetic strategies include:

-

Chain-Growth Polymerization: Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can be used to synthesize polymers with anthracene units at specific locations, such as the chain ends.[6]

-

Step-Growth Polymerization: Polycondensation reactions can be employed to incorporate anthracene moieties directly into the polymer backbone.

-

Post-Polymerization Modification: Anthracene units can be attached to a pre-existing polymer backbone through various chemical reactions.

A key design consideration is the prevention of aggregation-induced quenching. One effective strategy is the use of "alkylene-encapsulated" conjugated anthracene polymers, which can suppress aggregation and maintain high photoluminescence quantum yields in the solid state.[3][11]

Experimental Characterization of Energy Transfer

A suite of spectroscopic techniques is employed to probe and quantify energy transfer in anthracene-containing polymers.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy is the workhorse technique for studying energy transfer.

-

Steady-State Fluorescence: By comparing the fluorescence emission spectrum of the donor (anthracene) in the presence and absence of the acceptor, the efficiency of energy transfer can be determined. Quenching of the donor fluorescence is a hallmark of efficient energy transfer.

-

Time-Resolved Fluorescence Spectroscopy: This technique measures the fluorescence lifetime of the donor. In the presence of an acceptor, the donor's fluorescence lifetime will be shortened due to the additional non-radiative decay pathway provided by energy transfer.[12] This allows for a more quantitative analysis of the energy transfer rate.

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy

-

Sample Preparation: Prepare thin films or solutions of the anthracene-containing polymer with and without the acceptor. Ensure samples are optically dilute to avoid reabsorption effects.

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength where the donor (anthracene) absorbs strongly, but the acceptor has minimal absorption.

-

Data Acquisition: Collect the fluorescence decay profile of the donor emission.

-

Data Analysis: Fit the decay curves to an exponential or multi-exponential model to extract the fluorescence lifetimes. The energy transfer efficiency (E) can be calculated using the formula: E = 1 - (τ_DA / τ_D), where τ_DA and τ_D are the donor fluorescence lifetimes in the presence and absence of the acceptor, respectively.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique that allows for the direct observation of excited-state species.[13][14][15] By monitoring the absorption changes following photoexcitation, one can track the population and depopulation of the donor and acceptor excited states, providing direct evidence of energy transfer.[16]

Diagram: Experimental Workflow for Transient Absorption Spectroscopy

Caption: Simplified workflow for transient absorption spectroscopy.

Applications in Research and Development

The efficient energy transfer properties of anthracene-containing polymers have led to their use in a variety of high-tech applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, anthracene derivatives can be used as efficient blue-light emitters.[17] Energy transfer can be utilized in a "host-guest" system, where a host material absorbs electrical energy and then transfers it to a guest (dopant) emitter, which then luminesces. This approach can improve the efficiency and color purity of the device.

Fluorescent Sensors

The sensitivity of FRET to distance makes anthracene-containing polymers excellent candidates for fluorescent sensors. For example, a polymer can be designed where the binding of an analyte brings a donor and acceptor into close proximity, leading to a change in the fluorescence signal. This principle has been used to develop sensors for a wide range of analytes, from metal ions to biological macromolecules.

Photovoltaics

In organic solar cells, FRET can play a role in exciton harvesting, transport, and dissociation.[18] Energy transfer can broaden the spectral absorption range of the device and facilitate the movement of excitons to the donor-acceptor interface where charge separation occurs.[18] However, very efficient FRET can also be a loss mechanism if it outcompetes charge transfer at the interface.[18]

Quantitative Data Summary

| Parameter | Typical Values | Significance |

| Förster Radius (R₀) | 1 - 10 nm | Defines the distance for 50% FRET efficiency. |

| Fluorescence Quantum Yield (QY) | 0.1 - 1.0 | A measure of the efficiency of photon emission. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | The average time the chromophore stays in the excited state. |

| Energy Transfer Efficiency (E) | 0 - 100% | The percentage of energy transferred from donor to acceptor. |

Conclusion and Future Outlook

Polymers functionalized with anthracene chromophores represent a mature yet continually evolving class of materials. The fundamental principles of energy transfer, particularly FRET and Dexter mechanisms, provide a robust framework for designing polymers with precisely controlled photophysical properties. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect to see the development of even more advanced materials. Future research will likely focus on the development of novel polymer architectures that minimize aggregation-induced quenching, the exploration of multi-step energy transfer cascades for more complex functionalities, and the application of these materials in emerging fields such as bioimaging and photocatalysis. The continued synergy between polymer chemistry, photophysics, and materials science will undoubtedly unlock the full potential of these fascinating systems.

References

-

Hargreaves, J. S., & Webber, S. E. (1997). Photophysics of anthracene polymers: fluorescence, singlet energy migration, and photodegradation. Macromolecules, 30(25), 7821-7827. [Link]

-

Murphy, C. B., Zhang, Y., Troxler, T., Ferry, V., Martin, J. J., & Jones, W. E. (2004). Probing Förster and Dexter Energy-Transfer Mechanisms in Fluorescent Conjugated Polymer Chemosensors. The Journal of Physical Chemistry B, 108(5), 1537-1543. [Link]

-

Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2019). Singlet Energy Transfer in Anthracene–Porphyrin Complexes: Mechanism, Geometry, and Implications for Intramolecular Photon Upconversion. The Journal of Physical Chemistry B, 123(44), 9479-9488. [Link]

-

Bai, F., Chang, C. H., & Webber, S. E. (1986). Photon-harvesting polymers: singlet energy transfer in anthracene-loaded alternating and random copolymers of 2-vinylnaphthalene and methacrylic acid. Macromolecules, 19(10), 2484-2493. [Link]

-

Congrave, D. G., Drummond, B. H., Gray, V., Bond, A. D., Rao, A., Friend, R. H., & Bronstein, H. (2021). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Polymer Chemistry, 12(10), 1469-1475. [Link]

-

Scalabre, O., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 227-273. [Link]

-

De Grote, J., et al. (2021). Anthracene-containing polymers toward high-end applications. Journal of Polymer Science, 59(23), 2739-2766. [Link]

-

Li, W., & Fox, M. A. (1997). Photophysical and Photochemical Properties of Anthryl-Labeled Polyimides: Fluorescence, Electron Transfer, and Photoreaction. The Journal of Physical Chemistry B, 101(51), 11068-11076. [Link]

-

Ohshika, T., et al. (2012). Transient absorption spectroscopy of polymer-based thin-film solar cells. Polymer, 53(19), 4065-4089. [Link]

-

Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. [Link]

-

Congrave, D. G. (2021). Design, Synthesis and Characterisation of Novel Conjugated Polymers for Optoelectronic Applications. Uppsala University. [Link]

-

Wikipedia. (2023, December 19). Förster resonance energy transfer. [Link]

-

Chen, Y., et al. (2023). Direct Measurement of Polymer-Chain-End-to-End Distances by Using RAFT Chain Transfer Agent as the FRET Acceptor. The Journal of Physical Chemistry B, 127(14), 3245-3253. [Link]

-

Vamvaka, I., et al. (2015). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 24, 153-162. [Link]

-

Veldman, D., et al. (2009). Organic Solar Cells: Understanding the Role of Förster Resonance Energy Transfer. Polymers, 1(1), 42-61. [Link]

-

Yeh, M.-L., et al. (2013). High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof. Journal of Materials Chemistry C, 1(28), 4349-4357. [Link]

-

Wikipedia. (2023, October 29). Quantum yield. [Link]

-

da Silva, A. F., et al. (2023). FRET-Calc: A user-friendly tool to determine the main parameters of the Förster Resonance Energy Transfer process. arXiv preprint arXiv:2311.15476. [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 3. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. How is Forster distance calculated? | AAT Bioquest [aatbio.com]

- 8. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. arxiv.org [arxiv.org]

- 11. uu.diva-portal.org [uu.diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 16. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]

- 17. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Anthracene Moiety as a Luminous Workhorse: A Technical Guide to 9-Anthryl Methacrylate in Fluorescent Probe Applications

Abstract

The strategic deployment of fluorescent probes is a cornerstone of modern molecular sciences, enabling the visualization and quantification of complex biological and chemical processes. Among the pantheon of available fluorophores, the anthracene scaffold has long been valued for its robust photophysical properties. This technical guide provides an in-depth exploration of 9-anthryl methacrylate (9-AMA), a versatile monomer that covalently integrates the exceptional fluorescence of anthracene into polymeric systems. We will dissect the fundamental principles governing its use as a fluorescent probe, offering both theoretical underpinnings and field-proven experimental insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid protocol, but as a foundational resource to empower the rational design and implementation of 9-AMA-based fluorescent systems.

The Core Photophysics of 9-Anthryl Methacrylate: A Primer

The utility of 9-anthryl methacrylate as a fluorescent probe is fundamentally dictated by the photophysical behavior of its anthracene chromophore.[1] This polycyclic aromatic hydrocarbon exhibits strong absorption in the ultraviolet region and emits intense blue-green fluorescence.[2][3] The key to harnessing this intrinsic luminosity lies in understanding and modulating its response to the local environment.

The fluorescence process begins with the absorption of a photon, elevating the anthracene moiety from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is followed by a rapid, non-radiative decay to the lowest vibrational level of the S₁ state. From here, the molecule can return to the ground state via several pathways, the most important of which for our purposes is the emission of a photon, a process known as fluorescence. The energy difference between the absorbed and emitted photons results in the characteristic Stokes shift.

The quantum yield of fluorescence (Φf), a measure of the efficiency of this process, is highly sensitive to the molecular environment.[2] Any process that competes with radiative decay from the S₁ state will decrease the fluorescence intensity, a phenomenon known as quenching. Conversely, suppression of these non-radiative pathways can lead to fluorescence enhancement. It is this sensitivity that makes 9-AMA a powerful reporter molecule.

Synthesis of 9-Anthryl Methacrylate